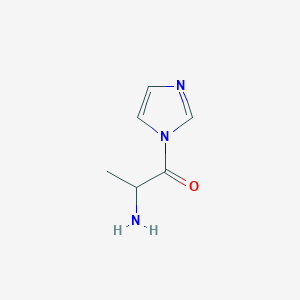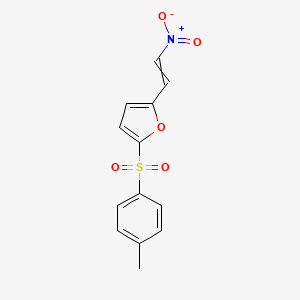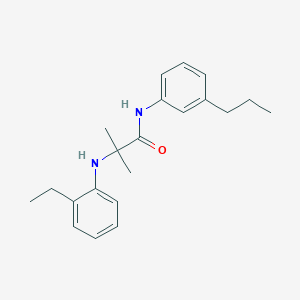
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone is a synthetic organic compound that features both indole and benzodioxole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and a suitable dihalide under basic conditions.
Coupling Reaction: The final step involves coupling the brominated indole with the nitro-substituted benzodioxole through a carbonylation reaction, typically using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or a catalyst.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds where the bromine atom is replaced by another functional group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and benzodioxole derivatives.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and benzodioxole moieties could play a role in binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-1h-indol-3-yl)-2-(4-nitrophenyl)ethanone: Similar structure but with a different aromatic ring.
1-(5-Bromo-1h-indol-3-yl)-2-(6-methoxy-1,3-benzodioxol-5-yl)ethanone: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(5-Bromo-1h-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone is unique due to the presence of both a brominated indole and a nitro-substituted benzodioxole. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
93261-60-0 |
|---|---|
Formule moléculaire |
C17H11BrN2O5 |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
1-(5-bromo-1H-indol-3-yl)-2-(6-nitro-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C17H11BrN2O5/c18-10-1-2-13-11(5-10)12(7-19-13)15(21)3-9-4-16-17(25-8-24-16)6-14(9)20(22)23/h1-2,4-7,19H,3,8H2 |
Clé InChI |
KPRHDEMUYRGXGM-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CC(=O)C3=CNC4=C3C=C(C=C4)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


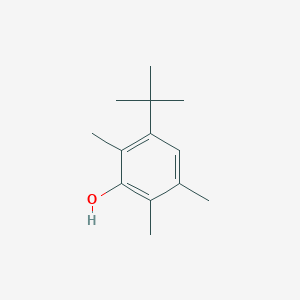

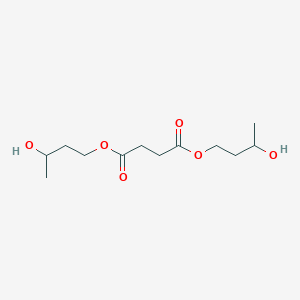
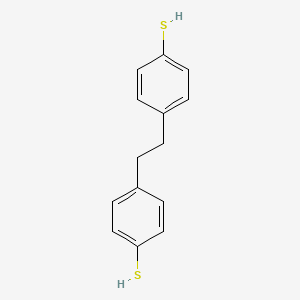
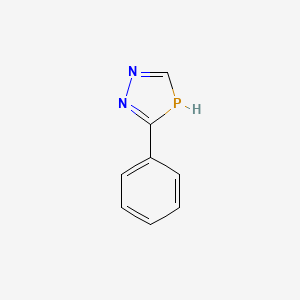
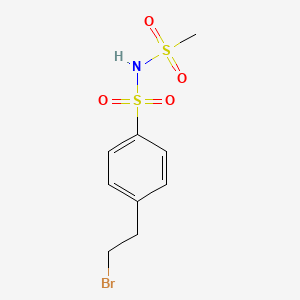
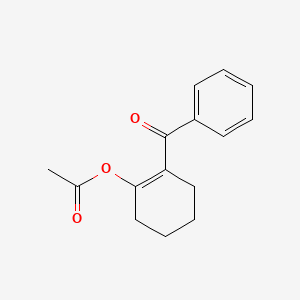
![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
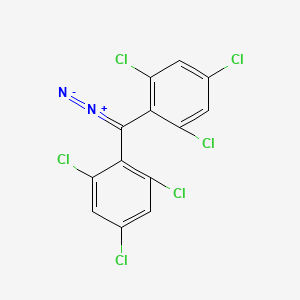
![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)
